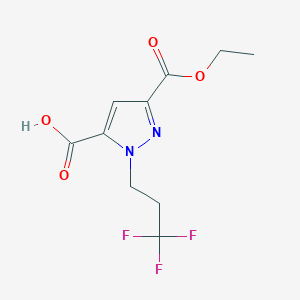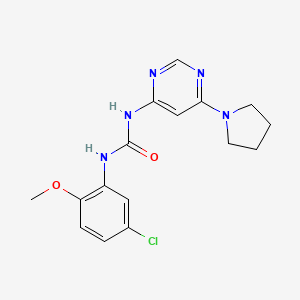![molecular formula C20H20ClN3O2 B2891134 2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione CAS No. 75000-28-1](/img/structure/B2891134.png)
2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
- A study by Volkova, Levshin, and Perlovich (2020) synthesized a novel potential antifungal compound related to the 1,2,4-triazole class, which demonstrated poor solubility in buffer solutions and hexane, but better solubility in alcohols. The compound's solubility and partitioning processes in biologically relevant solvents were extensively studied, revealing insights into its potential adsorption and delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
Organic Crystal Engineering
- Research by Weatherhead-Kloster et al. (2005) focused on organic crystal engineering, studying the hydrogen-bond association of specific cyclic amides. The research involved synthesizing the title 1,4-piperazine-2,5-dione and analyzing its crystalline forms and hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).
Synthesis and Structural Analysis
- A study by Zhou et al. (2017) investigated the synthesis and crystal structures of arylpiperazine compounds with antitumor activity. The research detailed the molecular structures of various derivatives and examined their π-π interactions and halogen interactions in their packing modes (Zhou et al., 2017).
Anticonvulsant Properties
- Obniska et al. (2010) synthesized new Mannich bases derived from pyrrolidine-2,5-diones and evaluated their anticonvulsant activity. The study highlighted specific molecules showing promising anticonvulsant profiles, particularly in the maximum electroshock (MES) test (Obniska et al., 2010).
Luminescent Properties and Photo-induced Electron Transfer
- Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent. The study synthesized novel model compounds and investigated their fluorescence spectra, revealing insights into their potential as pH probes and the fluorescence quenching process (Gan et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the histamine H1 receptor . This receptor plays a crucial role in the immune response and is involved in inflammatory reactions. It is also a major metabolite of hydroxyzine .
Mode of Action
The compound exhibits a high specific affinity for the histamine H1 receptor . By binding to this receptor, it can inhibit the action of histamine, a compound that is released during allergic reactions and causes symptoms such as itching, sneezing, and runny nose.
Pharmacokinetics
The compound’s solubility in DMSO suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the alleviation of symptoms associated with allergies, hay fever, angioedema, and urticaria . By inhibiting the action of histamine on the H1 receptor, it can reduce itching, sneezing, and runny nose.
Properties
IUPAC Name |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-7-3-4-8-18(17)23-12-9-22(10-13-23)11-14-24-19(25)15-5-1-2-6-16(15)20(24)26/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVXYKHMGEFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

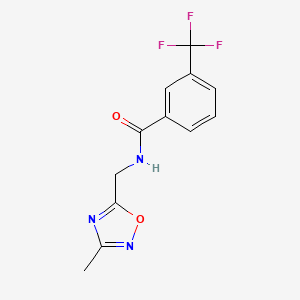
![3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2891053.png)
![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2891057.png)
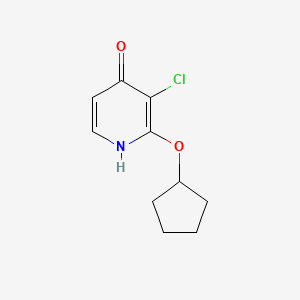
![4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2891060.png)
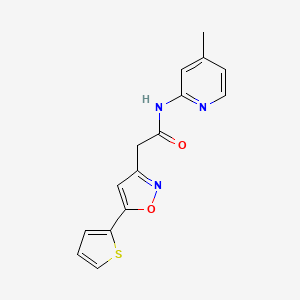
![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)
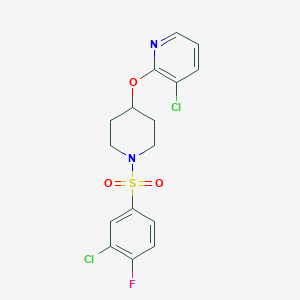
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2891068.png)
